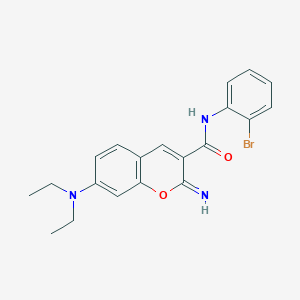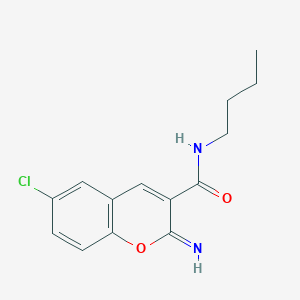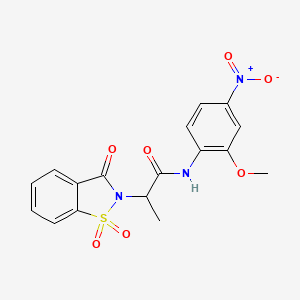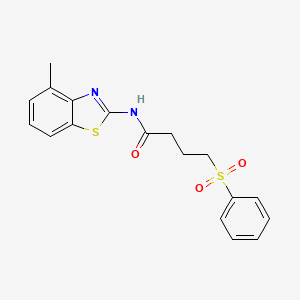![molecular formula C20H21N3O3 B6492605 N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide CAS No. 942012-36-4](/img/structure/B6492605.png)
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide, commonly referred to as NOPPE, is a synthetic compound that has been used in a variety of scientific research applications. NOPPE is a synthetic analog of the neurotransmitter glutamate and is structurally similar to the neurotransmitter N-methyl-D-aspartate (NMDA). NOPPE is used as an agonist for glutamate receptors, which are important for memory, learning, and other cognitive functions. NOPPE has a number of advantages for use in scientific research, including its ability to activate glutamate receptors without the side effects associated with NMDA receptor activation.
Applications De Recherche Scientifique
NOPPE has a number of scientific research applications. It has been used in studies of memory and learning, as well as in studies of drug addiction and depression. NOPPE has also been used to study the effects of glutamate receptor antagonists on neuronal plasticity. In addition, NOPPE has been used to study the effects of glutamate receptor agonists on synaptic transmission and plasticity.
Mécanisme D'action
NOPPE acts as an agonist for glutamate receptors, specifically the N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide receptor. When NOPPE binds to the N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide receptor, it activates the receptor and causes an influx of calcium ions into the neuron. This influx of calcium ions triggers a cascade of intracellular signaling pathways, which can lead to changes in neuronal plasticity and synaptic transmission.
Biochemical and Physiological Effects
NOPPE has a number of biochemical and physiological effects. It has been shown to activate the N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide receptor and cause an influx of calcium ions into the neuron. This influx of calcium ions can lead to changes in neuronal plasticity and synaptic transmission. In addition, NOPPE has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are involved in mood regulation and reward pathways.
Avantages Et Limitations Des Expériences En Laboratoire
NOPPE has a number of advantages for use in lab experiments. It is a relatively stable compound and can be stored at room temperature. In addition, it is relatively easy to synthesize and has a relatively low cost. However, there are some limitations to using NOPPE in lab experiments. It is not as potent as other glutamate receptor agonists and can be easily inactivated by other compounds.
Orientations Futures
NOPPE has a number of potential future applications. It could be used in studies of memory and learning, as well as in studies of drug addiction and depression. It could also be used to study the effects of glutamate receptor antagonists on neuronal plasticity. In addition, NOPPE could be used to study the effects of glutamate receptor agonists on synaptic transmission and plasticity, as well as to study the effects of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide receptor activation on behavior and cognition. Finally, NOPPE could be used to study the effects of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide receptor activation on the development and function of the nervous system.
Méthodes De Synthèse
NOPPE is synthesized through a two-step process. The first step involves the reaction of a pyrrolidine derivative with 2-phenylethylamine in the presence of a catalyst. The second step involves the reaction of the intermediate with 2-chloroethyl-N-methyl-N-(2-phenylethyl)pyrrolidine-1-carboxylate in the presence of a base. This results in the formation of NOPPE.
Propriétés
IUPAC Name |
N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-18-10-5-13-23(18)17-9-4-8-16(14-17)22-20(26)19(25)21-12-11-15-6-2-1-3-7-15/h1-4,6-9,14H,5,10-13H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKYYKKCEHQQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-phenethyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6492524.png)
![3-{4-amino-3-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B6492529.png)

![3-[4-amino-3-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6492543.png)

![3-[4-amino-3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6492551.png)
![8-(3-methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,9-trien-7-one](/img/structure/B6492563.png)

![1-(4-chlorophenyl)-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea](/img/structure/B6492582.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6492604.png)
![1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride](/img/structure/B6492614.png)

![(2E)-3-[(2-ethoxyphenyl)methyl]-2-hydrazinylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6492641.png)
![N-{4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B6492648.png)